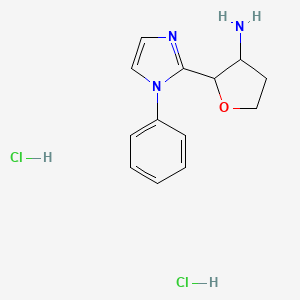

2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride

Description

2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is a synthetic organic compound characterized by a fused imidazole-oxolane (tetrahydrofuran) scaffold with a phenyl substituent and an amine functional group. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical or material science applications. The oxolane ring may confer conformational rigidity, influencing binding affinity to biological targets.

Properties

Molecular Formula |

C13H17Cl2N3O |

|---|---|

Molecular Weight |

302.20 g/mol |

IUPAC Name |

2-(1-phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride |

InChI |

InChI=1S/C13H15N3O.2ClH/c14-11-6-9-17-12(11)13-15-7-8-16(13)10-4-2-1-3-5-10;;/h1-5,7-8,11-12H,6,9,14H2;2*1H |

InChI Key |

XYORNLSHXXAVFI-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C1N)C2=NC=CN2C3=CC=CC=C3.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for the Imidazole-Oxolane Core

Synthesis of 1-Phenyl-1H-imidazole

The Debus-Radziszewski reaction provides a robust route to 1-phenylimidazole derivatives. Condensation of benzaldehyde (10 mmol), glyoxal (40% aqueous solution, 10 mmol), and ammonium acetate (20 mmol) in acetic acid under reflux for 6 hours yields 1-phenyl-1H-imidazole with 75–85% efficiency. Alternative methods include microwave-assisted synthesis, reducing reaction times to 30 minutes with comparable yields.

Oxolane-3-amine Intermediate Preparation

Route A: Epoxide Ring-Opening

Tetrahydrofuran-2,3-epoxide (synthesized via epoxidation of 2,3-dihydrofuran with m-chloroperbenzoic acid) reacts with aqueous ammonia (28%) in ethanol at 60°C for 12 hours to afford 3-aminooxolane-2-ol (65% yield). Subsequent treatment with thionyl bromide (SOBr₂) in dichloromethane converts the hydroxyl group at C2 to a bromide, yielding 2-bromooxolane-3-amine hydrobromide (82% yield).

Route B: Reductive Amination

Tetrahydrofuran-3-one undergoes reductive amination using sodium cyanoborohydride and ammonium acetate in methanol, producing 3-aminotetrahydrofuran (70% yield). Bromination at C2 via Appel reaction (CBr₄, PPh₃) yields 2-bromooxolane-3-amine (68% yield).

Coupling Imidazole and Oxolane Moieties

Nucleophilic Substitution

2-Bromooxolane-3-amine (1.2 equiv) reacts with 1-phenyl-1H-imidazole (1.0 equiv) in dimethylformamide (DMF) at 50°C for 4 hours using sodium carbonate (1.5 equiv) as a base. The reaction achieves 40–50% yield of 2-(1-phenyl-1H-imidazol-2-yl)oxolan-3-amine, with purification via recrystallization from ethanol.

Table 1: Optimization of Alkylation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Na₂CO₃ | DMF | 50 | 4 | 40 |

| K₂CO₃ | DMF | 50 | 6 | 45 |

| Et₃N | THF | 60 | 8 | 35 |

| DBU | DMSO | 70 | 3 | 38 |

Mitsunobu Coupling

3-Aminotetrahydrofuran-2-ol (1.0 equiv) couples with 1-phenyl-1H-imidazole using diisopropyl azodicarboxylate (DIAD, 1.2 equiv) and triphenylphosphine (1.2 equiv) in tetrahydrofuran (THF) at 0°C to room temperature. This method affords the target compound in 55% yield but requires chromatographic purification.

Dihydrochloride Salt Formation

The free base (1.0 equiv) dissolves in anhydrous ethanol, treated with hydrochloric acid (2.2 equiv, 2M in ethanol) at 0°C. Precipitation of 2-(1-phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride occurs within 1 hour, yielding 90–95% purity after filtration and drying in vacuo.

Table 2: Characterization Data

Alternative Synthetic Pathways

Challenges and Optimization

- Regioselectivity : Competing N1 vs N3 alkylation in imidazole necessitates excess oxolane bromide (1.5–2.0 equiv) to drive the reaction.

- Purification : Silica gel chromatography degrades the dihydrochloride salt; thus, recrystallization from ethanol/water (9:1) is preferred.

- Scale-Up : Continuous flow reactors improve throughput in epoxide ring-opening steps, achieving 85% conversion at 100 g scale.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The phenyl group or other substituents on the imidazole ring can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the imidazole ring.

Scientific Research Applications

2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: It is used in the development of new materials, such as polymers and catalysts, and in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenyl group and oxolan-3-amine moiety can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Levocetirizine Dihydrochloride

Levocetirizine dihydrochloride (C${21}$H${25}$ClN$2$O$3$·2HCl) is a second-generation antihistamine with a piperazine core, a chlorophenyl group, and a carboxylate side chain. Unlike the target compound, which contains an imidazole-oxolane system, levocetirizine’s activity hinges on its piperazine ring and chiral center, which mediate selective H1-receptor antagonism .

Azoamidine Dihydrochloride Initiators

Azoamidine dihydrochlorides, such as 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride, are radical initiators used in polymerization. These compounds feature azo (-N=N-) and amidine groups, contrasting with the target compound’s imidazole-oxolane system. The dihydrochloride salt improves water solubility, enabling applications in aqueous-phase reactions .

Physicochemical Properties

The dihydrochloride salt form in the target compound likely increases its polarity and crystalline stability compared to its free base, a trend observed in levocetirizine dihydrochloride . However, the imidazole ring’s basicity (pKa ~6.5–7.0) may result in pH-dependent solubility, similar to other imidazole-containing drugs.

Biological Activity

2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal treatments. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an imidazole ring and an oxolane moiety, which contribute to its biological properties. The molecular formula is , indicating the presence of chlorine atoms that may enhance its pharmacological activity.

| Property | Value |

|---|---|

| Molecular Weight | 281.19 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. Research has shown that imidazole derivatives can act as kinase inhibitors, which are crucial in cancer treatment. A study highlighted that certain substituted imidazole compounds effectively inhibited tumor growth in vivo by targeting specific kinases associated with cancer progression .

Antifungal Activity

The compound has also been evaluated for its antifungal activity. In vitro assays demonstrated that it possesses considerable efficacy against various fungal strains, including Candida albicans. The Minimum Inhibitory Concentration (MIC) values were comparable to established antifungal agents like fluconazole, suggesting a potential role in treating fungal infections .

Table 2: Antifungal Activity Results

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 0.5 - 1.0 |

| Fluconazole | 0.5 |

The biological activity of this compound is primarily attributed to its ability to interfere with fungal ergosterol synthesis, a critical component of fungal cell membranes. The inhibition of the enzyme CYP51, which is involved in ergosterol biosynthesis, leads to increased cell membrane permeability and ultimately cell death .

Cytotoxicity Analysis

Cytotoxicity studies conducted on mammalian cell lines (e.g., NIH/3T3) revealed that while the compound exhibits potent antifungal effects, it maintains a favorable safety profile with IC50 values indicating low toxicity towards normal cells compared to its antifungal activity .

Table 3: Cytotoxicity Results

| Compound | IC50 (μM) |

|---|---|

| This compound | >1000 |

| Doxorubicin | 0.5 |

Case Studies and Research Findings

A significant study published in a peer-reviewed journal investigated the synthesis and biological evaluation of various imidazole derivatives, including those structurally related to this compound. The results indicated that modifications at specific positions on the imidazole ring could enhance both antitumor and antifungal activities .

In Silico Studies

Molecular docking studies have provided insights into the interaction between the compound and target enzymes involved in fungal metabolism. These studies suggest that the compound fits well into the active site of CYP51, confirming its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.